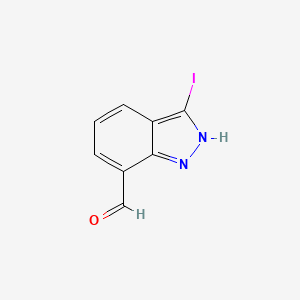

3-Iodo-1H-indazole-7-carbaldehyde

Description

Significance of Indazole Scaffolds in Synthetic Methodologies

Indazole scaffolds are of paramount importance in the development of modern synthetic methodologies. nih.govnih.gov Their rigid bicyclic structure serves as a versatile framework for the construction of complex molecular architectures. Synthetic chemists have devised numerous strategies to construct and functionalize the indazole core, reflecting its high value. rsc.org

One of the key aspects of their synthetic utility lies in the ability to selectively functionalize different positions of the ring system (C-3, C-5, C-7, etc.). For instance, methods like direct metalation, halogen-metal exchange, and various cross-coupling reactions have been developed, although they sometimes face challenges such as ring-opening. rsc.org A significant breakthrough has been the development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds at specific positions of the indazole ring. nih.gov This has been instrumental in creating diverse libraries of indazole derivatives.

Furthermore, the conversion of readily available starting materials like indoles into indazole-3-carboxaldehydes through nitrosation represents an efficient pathway to access key indazole intermediates. nih.govrsc.org The aldehyde functionality, in particular, is a versatile handle that can be transformed into a wide array of other functional groups and heterocyclic systems through reactions like Wittig and Knoevenagel condensations. nih.govrsc.org

Overview of Functionalized Indazoles as Key Structural Motifs in Chemical Research

Functionalized indazoles are recognized as crucial structural motifs, particularly in the field of medicinal chemistry. nih.govrsc.org Their ability to act as bioisosteres of indoles, which are prevalent in many biological molecules, allows them to interact with biological targets in unique ways. The two nitrogen atoms in the pyrazole (B372694) moiety of indazole can act as both hydrogen bond donors and acceptors, facilitating strong interactions within the binding pockets of proteins. nih.gov

This has led to the discovery and development of numerous indazole-based compounds with a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. nih.gov Notably, the indazole scaffold is a core component of several approved kinase inhibitor drugs, such as Axitinib and Pazopanib, used in cancer therapy. nih.gov The strategic placement of different functional groups on the indazole core is a key strategy in designing new therapeutic agents with high efficacy and selectivity. nih.gov Consequently, functionalized indazoles like 3-Iodo-1H-indazole-7-carbaldehyde are highly valuable intermediates in the synthesis of potential new drug candidates. nih.govrsc.org

Chemical Compound Profile: 3-Iodo-1H-indazole-7-carbaldehyde

The compound 3-Iodo-1H-indazole-7-carbaldehyde is a bifunctional molecule that combines the reactive features of a 3-iodoindazole with a C-7 aldehyde group. This specific substitution pattern makes it a strategic building block in organic synthesis.

| Property | Data | Source(s) |

| Molecular Formula | C₈H₅IN₂O | biosynth.com |

| Molecular Weight | 272.04 g/mol | biosynth.com |

| CAS Number | 944899-03-0 | biosynth.comchemwhat.com |

| Canonical SMILES | C1=CC2=C(NN=C2C(=C1)C=O)I | biosynth.com |

Synthetic Approaches

While a specific, detailed synthesis for 3-Iodo-1H-indazole-7-carbaldehyde is not extensively documented in readily available literature, its preparation can be conceptualized based on established methodologies for analogous structures. A plausible and efficient route involves the nitrosation of a corresponding 7-substituted indole (B1671886). nih.govrsc.org For instance, a general procedure for synthesizing substituted 1H-indazole-3-carboxaldehydes involves treating the indole with sodium nitrite (B80452) in an acidic medium. nih.gov

Another potential pathway could involve a multi-step sequence starting with a pre-formed indazole. This might include the formation of a 7-substituted indazole, followed by iodination at the C-3 position. Direct iodination of the indazole ring at C-3 using iodine and a base is a known transformation. nih.gov

Reactivity and Use in Synthesis

The synthetic utility of 3-Iodo-1H-indazole-7-carbaldehyde stems from the distinct reactivity of its two functional groups: the iodo group at C-3 and the carbaldehyde group at C-7.

The C-3 Iodo Group: The carbon-iodine bond at the 3-position is a prime site for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for creating new C-C bonds. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at this position, significantly diversifying the molecular scaffold. mdpi.comresearchgate.net

The C-7 Carbaldehyde Group: The aldehyde function is a versatile synthetic handle. It can undergo a wide range of transformations, including:

Oxidation to a carboxylic acid.

Reduction to a primary alcohol.

Reductive amination to form secondary or tertiary amines.

Condensation reactions, such as the Knoevenagel or Wittig reactions, to form alkenes. nih.govrsc.org

Participation in the formation of new heterocyclic rings.

This dual reactivity allows for sequential or orthogonal functionalization, making it a valuable intermediate in the synthesis of complex, polyfunctionalized indazole derivatives, particularly those designed as potential kinase inhibitors and other biologically active molecules. nih.govrsc.org

Research Applications

Given that functionalized indazoles are key components in many kinase inhibitors, it is highly probable that 3-Iodo-1H-indazole-7-carbaldehyde serves as a key intermediate in the synthesis of novel therapeutic candidates. The ability to modify both the C-3 and C-7 positions allows for fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets.

Below is a table summarizing typical conditions for the Suzuki-Miyaura cross-coupling reaction on related 3-iodoindazole substrates, which would be applicable to 3-Iodo-1H-indazole-7-carbaldehyde .

| Reaction | Catalyst | Base | Solvent | Conditions | Yield | Source(s) |

| C-3 Vinylation | Pd(PPh₃)₄ | Na₂CO₃ (2N aq.) | 1,4-Dioxane | Microwave, 120°C, 40 min | Varies | nih.gov |

| C-3 Arylation | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 100°C, 12 h | Good | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

3-iodo-2H-indazole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-8-6-3-1-2-5(4-12)7(6)10-11-8/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWAONJINWEHJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reactivity and Transformations of 3 Iodo 1h Indazole 7 Carbaldehyde

Cross-Coupling Reactions at the C3-Iodo Position

The electron-deficient nature of the pyrazole (B372694) ring in the indazole system, combined with the carbon-iodine bond, makes the C3 position a prime site for transition metal-catalyzed cross-coupling reactions. This reactivity is fundamental to the construction of diverse molecular architectures based on the indazole scaffold.

Palladium-Catalyzed Cross-Couplings

Palladium catalysts are extensively used for forging new bonds at the C3 position of 3-iodoindazoles. The choice of ligands, bases, and reaction conditions can be tailored to achieve high yields and selectivity for a range of coupling partners. clockss.orgyonedalabs.com

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org In the context of 3-iodo-1H-indazole-7-carbaldehyde, this reaction allows for the introduction of various aryl and heteroaryl groups at the C3 position. These reactions are typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor, and require a base to activate the organoboron reagent. yonedalabs.com

The C3 functionalization of 1H-indazole through Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids has been systematically studied. mdpi.comresearchgate.net Research has shown that the choice of catalyst and solvent significantly influences the reaction yield, often more so than the specific structure of the substrates. mdpi.com Ferrocene-based palladium complexes, such as 1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride (PdCl2(dppf)), have demonstrated superior catalytic activity compared to simple palladium salts. mdpi.comresearchgate.net The use of ionic liquids like 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMImBF4) can enhance yields and facilitate catalyst recycling. mdpi.com

Table 1: Selected Examples of Suzuki-Miyaura Reactions with 3-Iodo-1H-indazole Derivatives

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 92 |

| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 78 |

This table presents representative data and yields may vary based on specific reaction conditions and the protecting group on the indazole nitrogen.

The Heck reaction provides a method for the arylation or vinylation of alkenes. epa.gov For 3-iodo-1H-indazole-7-carbaldehyde, this palladium-catalyzed reaction enables the introduction of unsaturated moieties at the C3 position. The reaction typically involves a palladium(0) catalyst, a base, and often a phosphine (B1218219) ligand to stabilize the catalytic species. clockss.org The choice of reaction conditions can influence the regioselectivity and stereoselectivity of the resulting alkene. While direct examples with 3-iodo-1H-indazole-7-carbaldehyde are not extensively documented in readily available literature, the general applicability of the Heck reaction to aryl iodides suggests its feasibility. clockss.orgnih.gov

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction, co-catalyzed by palladium and copper complexes, allows for the introduction of alkynyl groups at the C3 position of the indazole ring. nih.gov These alkynylated indazoles are valuable intermediates that can undergo further transformations. The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent in some cases. libretexts.orgnih.gov A general procedure involves using a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst like CuI. nih.gov

Table 2: General Conditions for Sonogashira Coupling of 3-Iodoindazoles

| Component | Reagent/Condition |

| Catalyst | PdCl₂(PPh₃)₂ (3 mol%) |

| Co-catalyst | CuI (4 mol%) |

| Base | Diisopropylamine (DIPA) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 65-80 °C |

This table outlines a general protocol; specific conditions and yields will depend on the terminal alkyne and any protecting groups used.

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. organic-chemistry.org This method can also be applied to functionalize the C3 position of 3-iodo-1H-indazole-7-carbaldehyde. A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups. However, a significant drawback is the toxicity of the tin byproducts. organic-chemistry.org The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄. organic-chemistry.org

Other Metal-Catalyzed Cross-Couplings (e.g., Copper)

While palladium is the most common catalyst for these transformations, copper-catalyzed cross-coupling reactions also offer a valuable alternative. Copper catalysis is particularly relevant for forming carbon-nitrogen and carbon-oxygen bonds, often referred to as the Ullmann condensation. In the context of 3-iodoindazoles, copper-catalyzed N-arylation can be used to introduce various nitrogen-containing heterocycles at the C3 position. These reactions typically employ a copper(I) salt, a base, and a high-boiling point solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net For instance, the coupling of 3-iodoindazoles with imidazoles has been achieved using copper(I) oxide as the catalyst and cesium carbonate as the base. researchgate.net

Catalyst-Free Arylation by Carbon–Iodine Bond Activation

The carbon-iodine bond at the C3 position of the indazole ring is a key site for synthetic modification. While transition-metal-catalyzed cross-coupling reactions are the most common methods for forming carbon-carbon bonds at this position, there is growing interest in catalyst-free approaches to minimize metal contamination in the final products. These methods typically rely on thermal or photochemical activation of the C-I bond.

Similarly, photochemical activation using UV light can also promote the homolysis of the C-I bond, initiating the arylation process. The success of such reactions is often dependent on the stability of the generated radical and the nature of the aromatic coupling partner. It is important to note that these catalyst-free methods may require high temperatures or prolonged irradiation times and might result in lower yields and selectivity compared to their metal-catalyzed counterparts.

Functional Group Transformations of the C7-Carbaldehyde

The aldehyde functionality at the C7 position offers a plethora of opportunities for synthetic elaboration, allowing for the introduction of diverse structural motifs through carbon-carbon bond formation and conversion to other oxygenated functional groups.

Carbon–Carbon Bond Forming Reactions

The electrophilic nature of the aldehyde carbon makes it an excellent reaction partner for various nucleophiles, leading to the construction of new carbon-carbon bonds and the extension of the molecular framework.

The Knoevenagel condensation is a powerful tool for the formation of α,β-unsaturated systems. In this reaction, the aldehyde group of 3-iodo-1H-indazole-7-carbaldehyde can react with active methylene (B1212753) compounds in the presence of a weak base, such as piperidine (B6355638) or pyridine, to yield a variety of substituted alkenes. banglajol.infothermofisher.com These products are valuable intermediates for the synthesis of more complex heterocyclic systems.

The general reaction involves the deprotonation of the active methylene compound to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the conjugated product. The reactivity of the active methylene compound is crucial, with compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) being particularly effective. banglajol.info

Table 1: Examples of Knoevenagel Condensation with 3-Iodo-1H-indazole-7-carbaldehyde

| Active Methylene Compound | Base | Product |

| Malononitrile | Piperidine | 2-((3-Iodo-1H-indazol-7-yl)methylene)malononitrile |

| Ethyl Cyanoacetate | Pyridine | Ethyl 2-cyano-3-(3-iodo-1H-indazol-7-yl)acrylate |

| Cyanoacetamide | Piperidine | 2-Cyano-3-(3-iodo-1H-indazol-7-yl)acrylamide |

Note: The specific reaction conditions and yields for 3-Iodo-1H-indazole-7-carbaldehyde are based on general procedures for similar aromatic aldehydes and may require optimization.

The Wittig reaction provides a reliable method for the conversion of aldehydes into alkenes with good control over the geometry of the newly formed double bond. wikipedia.org 3-Iodo-1H-indazole-7-carbaldehyde can be reacted with a variety of phosphorus ylides (Wittig reagents) to generate the corresponding substituted alkenes. The nature of the ylide (stabilized or non-stabilized) influences the stereochemical outcome of the reaction. stackexchange.comresearchgate.netacs.org

Stabilized ylides, which contain an electron-withdrawing group, typically afford the (E)-alkene as the major product, while non-stabilized ylides tend to give the (Z)-alkene. stackexchange.com This reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.org

Table 2: Examples of Wittig Reactions with 3-Iodo-1H-indazole-7-carbaldehyde

| Wittig Reagent | Expected Major Product |

| (Triphenylphosphoranylidene)acetonitrile | 3-(3-Iodo-1H-indazol-7-yl)acrylonitrile |

| Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(3-iodo-1H-indazol-7-yl)acrylate |

| Methyltriphenylphosphonium bromide | 3-Iodo-7-vinyl-1H-indazole |

Note: The specific reaction conditions (e.g., solvent, temperature) and yields for 3-Iodo-1H-indazole-7-carbaldehyde would need to be determined experimentally.

The aldehyde group of 3-iodo-1H-indazole-7-carbaldehyde can participate in aldol (B89426) and related condensation reactions with enolizable ketones or other carbonyl compounds. These base- or acid-catalyzed reactions lead to the formation of β-hydroxy carbonyl compounds, which can subsequently dehydrate to yield α,β-unsaturated ketones (chalcones). amherst.eduucalgary.cawebassign.netyoutube.commiracosta.edu

In a typical base-catalyzed crossed aldol condensation, a ketone is deprotonated to form an enolate, which then acts as a nucleophile, attacking the aldehyde. The resulting aldol addition product can be isolated or, more commonly, dehydrated under the reaction conditions to afford the more stable conjugated enone. amherst.eduwebassign.net

Table 3: Examples of Aldol Condensation with 3-Iodo-1H-indazole-7-carbaldehyde

| Ketone | Base | Product (after dehydration) |

| Acetone | NaOH | 4-(3-Iodo-1H-indazol-7-yl)but-3-en-2-one |

| Acetophenone | NaOH | 1-Phenyl-3-(3-iodo-1H-indazol-7-yl)prop-2-en-1-one |

| Cyclohexanone | KOH | 2-((3-Iodo-1H-indazol-7-yl)methylene)cyclohexan-1-one |

Note: The yields and specific conditions for these reactions with 3-Iodo-1H-indazole-7-carbaldehyde are based on established procedures for aromatic aldehydes.

Conversion to Other Oxygenated Functional Groups (e.g., alcohols, carboxylic acids)

The aldehyde functionality can be readily transformed into other important oxygen-containing groups, such as primary alcohols and carboxylic acids, through reduction and oxidation reactions, respectively.

The reduction of the aldehyde group in 3-iodo-1H-indazole-7-carbaldehyde to a primary alcohol, (3-iodo-1H-indazol-7-yl)methanol, can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent that is commonly used for this purpose, as it typically does not affect the iodo-substituent or the indazole ring. ugm.ac.idmasterorganicchemistry.comresearchgate.netlibretexts.org The reaction is generally performed in an alcoholic solvent like ethanol (B145695) or methanol.

Conversely, the oxidation of the aldehyde to a carboxylic acid, 3-iodo-1H-indazole-7-carboxylic acid, can be accomplished using various oxidizing agents. Mild reagents such as silver oxide (Ag2O) in the Tollens' test are effective for this transformation. masterorganicchemistry.comacs.orgorgosolver.com Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) can also be used, although care must be taken to control the reaction conditions to avoid over-oxidation or side reactions. bohrium.compressbooks.pubmasterorganicchemistry.comlibretexts.orgresearchgate.net

Table 4: Conversion of the C7-Carbaldehyde to Other Oxygenated Functional Groups

| Transformation | Reagent | Product |

| Reduction | Sodium Borohydride (NaBH4) | (3-Iodo-1H-indazol-7-yl)methanol |

| Oxidation | Silver(I) Oxide (Ag2O) | 3-Iodo-1H-indazole-7-carboxylic acid |

| Oxidation | Potassium Permanganate (KMnO4) | 3-Iodo-1H-indazole-7-carboxylic acid |

Note: The choice of reagent and reaction conditions will influence the yield and purity of the desired product.

Heterocyclic Annulations via Aldehyde Functionality

The aldehyde group at the 7-position of 3-Iodo-1H-indazole-7-carbaldehyde is a key functional handle for the construction of fused heterocyclic systems. This aldehyde can participate in a variety of condensation and cyclization reactions to append new rings onto the indazole framework. While direct examples for the 3-iodo-7-carbaldehyde derivative are specific, the reactivity of indazole-carboxaldehydes is well-established for creating diverse polycyclic structures. nih.gov

The aldehyde functionality serves as a crucial electrophilic partner in reactions with binucleophilic reagents to form five- or six-membered heterocyclic rings. For instance, condensation with α-amino ketones or related species can lead to the formation of fused pyrazine (B50134) or diazepine (B8756704) systems. More commonly, the aldehyde is a precursor for building blocks that subsequently cyclize. nih.gov

Typical transformations of the aldehyde group to facilitate heterocyclic annulation include:

Condensation Reactions: Reactions with active methylene compounds, such as malononitrile or ethyl cyanoacetate, under Knoevenagel conditions would yield an α,β-unsaturated system. This new functionality can then undergo Michael addition and subsequent cyclization with various reagents to form fused pyridone or pyranone rings.

Formation of Schiff Bases: Reaction with primary amines furnishes imines, which can act as intermediates in multicomponent reactions or undergo intramolecular cyclization if the amine partner contains another reactive group.

Conversion to Heteroaromatic Rings: The aldehyde can be directly converted into various heteroaromatic systems. For example, reaction with α-amino acid esters can lead to the formation of oxazoles, while reaction with aminothiols can yield thiazoles. Similarly, condensation with ortho-phenylenediamines in the presence of an oxidant can produce benzimidazole-fused systems. nih.gov These transformations highlight the aldehyde's role as a gateway to a wide array of complex, fused indazole derivatives with potential applications in materials science and medicinal chemistry.

Reactivity of the Indazole N-H Proton

The indazole ring contains two nitrogen atoms, but only one bears a proton in the neutral state, existing in two tautomeric forms (1H and 2H). The reactivity of this N-H proton is central to the functionalization of the indazole core, allowing for the introduction of various substituents that can significantly modulate the molecule's biological and physical properties.

The direct N-alkylation or N-arylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted regioisomers, and achieving selectivity is a significant synthetic challenge. beilstein-journals.orgresearchgate.net The regiochemical outcome is highly dependent on the reaction conditions (base, solvent) and the electronic and steric nature of the substituents on the indazole ring. beilstein-journals.orgnih.gov

For 3-Iodo-1H-indazole-7-carbaldehyde, the presence of an electron-withdrawing carbaldehyde group at the C7 position is expected to exert a strong influence on the regioselectivity of N-alkylation. Studies on analogous systems, such as 7-CO₂Me substituted indazoles, have shown that such electron-withdrawing groups at the C7 position confer excellent N2 regioselectivity (≥96%). beilstein-journals.orgresearchgate.net This is attributed to the electronic effect of the substituent, which increases the acidity of the N1 proton and directs the alkylating agent to the N2 position, especially under conditions that favor thermodynamic control.

Conversely, a common strategy to achieve high N1 selectivity involves using a combination of sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF). beilstein-journals.orgnih.gov This system has proven effective for a range of substituted indazoles, often yielding >99% N1 regioselectivity. researchgate.netnih.gov This preference is rationalized by the coordination of the sodium cation with the N2 atom and a nearby electron-rich atom in a substituent, sterically hindering the approach of the electrophile to N2 and directing it to N1. beilstein-journals.org

| Substrate Type | Conditions | Major Regioisomer | Rationale/Reference |

|---|---|---|---|

| C7-Electron-Withdrawing Group (e.g., -CO₂Me, -CHO) | K₂CO₃, DMF | N2 | Electronic effect of the C7 substituent favors N2 substitution. beilstein-journals.orgresearchgate.net |

| General Substituted Indazoles | NaH, THF, Alkyl Halide | N1 | Kinetic control and potential chelation effects favor N1 substitution. beilstein-journals.orgnih.gov |

| 3-Carboxymethyl, 3-tert-butyl Indazoles | NaH, THF, Alkyl Bromide | >99% N1 | Optimized protocol for high N1 selectivity. researchgate.netnih.gov |

| Indazole | Formaldehyde, aq. HCl | N1 | Reaction proceeds via the neutral indazole and protonated formaldehyde. nih.gov |

The N-H proton of the indazole ring is a potent hydrogen bond donor, playing a critical role in the molecule's solid-state structure and its interactions with biological targets. In 3-Iodo-1H-indazole-7-carbaldehyde, the N-H group can engage in both intermolecular and intramolecular hydrogen bonding.

Intramolecularly, a hydrogen bond can form between the N1-H proton and the oxygen atom of the adjacent C7-carbaldehyde group. This interaction would create a stable six-membered ring, influencing the conformation of the aldehyde group and potentially affecting the reactivity of both the N-H proton and the aldehyde.

Intermolecularly, the N-H proton can form strong hydrogen bonds with acceptor atoms (like oxygen or nitrogen) on neighboring molecules, leading to the formation of dimers, chains, or more complex supramolecular assemblies in the solid state. These interactions are fundamental to the crystal packing of the compound. Furthermore, in a biological context, the ability of the N-H to act as a hydrogen bond donor is crucial for its binding affinity to protein targets, where it can interact with amino acid residues in the active site. The reaction of NH-indazoles with formaldehyde, for example, is sensitive to the electronic properties of the ring, with studies showing that the reaction proceeds through the neutral indazole tautomer attacking protonated formaldehyde. nih.gov

Regioselective Functionalization Studies of the Indazole Core

Beyond the reactivity of the aldehyde and N-H functionalities, the indazole core of 3-Iodo-1H-indazole-7-carbaldehyde offers other sites for selective modification. The most prominent handle for further functionalization is the carbon-iodine bond at the C3 position.

The C3-iodo group is an excellent precursor for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of carbon-based and heteroatomic substituents at this position, which is a key strategy in the synthesis of many biologically active indazole derivatives, including kinase inhibitors. nih.govmdpi.com

Common regioselective functionalizations at the C3 position include:

Suzuki-Miyaura Cross-Coupling: Reaction with organoboronic acids or esters in the presence of a palladium catalyst is a powerful method to form new carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups. mdpi.com

Sonogashira Cross-Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper complexes, provides access to 3-alkynyl-1H-indazoles. arkat-usa.org These products can serve as versatile intermediates for further transformations.

Heck and Stille Couplings: These reactions allow for the introduction of alkenyl and various organotin-derived groups, respectively.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the synthesis of 3-amino-1H-indazole derivatives.

The efficiency and success of these coupling reactions can be influenced by the substituent at the N1 position. Often, the indazole N-H is protected prior to performing the cross-coupling reaction to prevent side reactions and improve yields. mdpi.com The choice of protecting group and the specific reaction conditions are critical for achieving the desired C3-functionalized product.

| Reaction Type | Reagents | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-Aryl-1H-indazole | mdpi.com |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3-Alkynyl-1H-indazole | arkat-usa.org |

| Buchwald-Hartwig | R₂NH | Pd Catalyst, Ligand, Base | 3-Amino-1H-indazole | Generic Method |

| Heck | Alkene | Pd Catalyst, Base | 3-Alkenyl-1H-indazole | Generic Method |

Spectroscopic Characterization and Structural Elucidation in Advanced Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

No experimental ¹H, ¹³C, or ¹⁵N NMR data for 3-Iodo-1H-indazole-7-carbaldehyde has been found in the reviewed scientific literature.

Mass Spectrometry (MS and HRMS)

Specific experimental Mass Spectrometry or High-Resolution Mass Spectrometry (HRMS) data detailing the fragmentation pattern of 3-Iodo-1H-indazole-7-carbaldehyde is not available in published research.

Infrared (IR) Spectroscopy

The characteristic IR absorption frequencies for 3-Iodo-1H-indazole-7-carbaldehyde have not been documented in the accessible literature.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallography studies for 3-Iodo-1H-indazole-7-carbaldehyde to definitively determine its solid-state structure and molecular geometry.

Computational Chemistry and Theoretical Investigations of Indazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including molecules like 3-Iodo-1H-indazole-7-carbaldehyde. It is favored for its balance of accuracy and computational cost. DFT studies on the indazole scaffold have been instrumental in analyzing its electronic properties, reaction pathways, and structural nuances. researchgate.netnih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic characteristics and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized.

For instance, DFT calculations (at the B3LYP/6-311+ level) on a series of 3-carboxamide indazole derivatives have determined their HOMO-LUMO energy gaps, revealing that substituents significantly influence these values. nih.gov Compounds with high energy gaps were identified as being more stable. nih.gov A similar theoretical analysis for 3-Iodo-1H-indazole-7-carbaldehyde would quantify the influence of the iodo and carbaldehyde groups on the electronic properties of the indazole core.

Table 1: Representative DFT Calculated HOMO-LUMO Energies for Indazole Derivatives nih.gov Note: This table presents data for related 3-carboxamide indazole derivatives to illustrate the concept, as specific data for 3-Iodo-1H-indazole-7-carbaldehyde is not available in the cited literature.

| Compound ID (from source) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 8a | -6.0453 | -0.86238 | 5.18292 |

| 8b | -5.51394 | -1.07163 | 4.44231 |

| 8c | -5.88654 | -0.81999 | 5.06655 |

| 8d | -6.12522 | -2.65032 | 3.4749 |

Data sourced from a study on 3-carboxamide indazole derivatives. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable DFT-based analysis that visualizes the charge distribution within a molecule. It helps in predicting the sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For an indazole derivative, MEP studies can identify the reactivity of different parts of the molecule. researchgate.net In 3-Iodo-1H-indazole-7-carbaldehyde, the oxygen atom of the carbaldehyde group and the nitrogen atoms of the indazole ring would be expected to be electron-rich (red), making them potential sites for hydrogen bonding and electrophilic interaction. The hydrogen of the aldehyde group and the N-H proton would likely appear as electron-poor (blue) regions.

DFT calculations are frequently employed to model reaction pathways and elucidate mechanisms by calculating the energies of reactants, transition states, and products. This is particularly relevant for understanding the synthesis of indazole derivatives.

One key synthetic route to 1H-indazole-3-carboxaldehydes involves the nitrosation of indoles. nih.govresearchgate.net Theoretical studies can map the multi-step pathway of this reaction, which starts with the nitrosation at the C3 position of the indole (B1671886), followed by the formation of an oxime intermediate, ring-opening, and subsequent ring-closure to yield the indazole-3-carboxaldehyde product. nih.gov Similarly, DFT has been used to study the reaction of NH-indazoles with formaldehyde, determining the mechanism of N-substitution. nih.gov Such calculations provide a detailed understanding of the energetic barriers and the stability of intermediates, guiding the optimization of reaction conditions. nih.gov

Indazole exists in two main tautomeric forms: 1H-indazole and 2H-indazole. The relative stability of these tautomers is influenced by substitution patterns and the surrounding medium. DFT calculations can accurately predict the most stable tautomer by comparing their ground-state energies. For most substituted indazoles, the 1H-tautomer is generally found to be more stable. nih.gov

Furthermore, conformational analysis using DFT is essential for molecules with flexible substituents. For 3-Iodo-1H-indazole-7-carbaldehyde, this would involve determining the preferred orientation of the carbaldehyde group relative to the indazole ring. The planarity and rotational barriers of the C-C bond connecting the aldehyde to the ring can be calculated to understand its conformational preferences, which in turn affect its crystal packing and intermolecular interactions. researchgate.net

Quantum Chemical Descriptors for Reactivity

Beyond HOMO-LUMO analysis, DFT calculations provide a suite of quantum chemical descriptors that quantify various aspects of molecular reactivity. These global reactivity descriptors are derived from the conceptual DFT framework and offer a quantitative scale for predicting chemical behavior.

Chemical hardness (η) and its inverse, chemical softness (S), are key descriptors that measure a molecule's resistance to change in its electron distribution. These concepts are formalized within the context of DFT.

Chemical Hardness (η) : A hard molecule has a large HOMO-LUMO gap and is less reactive.

Chemical Softness (S) : A soft molecule has a small HOMO-LUMO gap and is more reactive.

These parameters can be approximated from the energies of the frontier orbitals using the following formulas:

Table 2: Formulas for Quantum Chemical Descriptors

| Descriptor | Formula |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 |

| Chemical Softness (S) | S = 1 / η |

By calculating the HOMO and LUMO energies for 3-Iodo-1H-indazole-7-carbaldehyde, its chemical hardness and softness could be quantified, providing a direct measure of its stability and reactivity in comparison to other related heterocyclic compounds. nih.gov

Electronegativity and Chemical Potential

Electronegativity (χ) and chemical potential (μ) are fundamental electronic properties that dictate the reactivity of a chemical species. In the context of drug design and molecular interactions, these parameters, often derived from Density Functional Theory (DFT) calculations, help in understanding the propensity of a molecule to attract or donate electrons. For indazole derivatives, these properties are crucial in predicting their interaction with biological targets.

Recent DFT studies on a series of novel indazole derivatives have provided valuable data on their electronic characteristics. nih.gov The chemical potential is directly related to the electronegativity of a molecule. While specific experimental values for 3-Iodo-1H-indazole-7-carbaldehyde are not extensively documented in publicly available literature, theoretical calculations on analogous structures offer significant insights. The presence of an iodine atom at the 3-position and a carbaldehyde group at the 7-position is expected to significantly influence the electronic distribution within the indazole ring. The iodine atom, being a halogen, can act as an electron-withdrawing group through inductive effects, which would generally increase the electronegativity of the molecule.

Theoretical investigations on halogen-substituted aromatic compounds have shown that the introduction of a halogen atom, particularly a heavy one like iodine, can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing the electrophilic nature of the molecule. nih.gov This suggests that 3-Iodo-1H-indazole-7-carbaldehyde would possess a notable chemical potential, influencing its ability to participate in charge-transfer interactions, which are common in biological systems.

Electrophilicity and Nucleophilicity Indices

The electrophilicity (ω) and nucleophilicity (N) indices quantify the ability of a molecule to accept or donate electrons, respectively. These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and LUMO. A high electrophilicity index suggests a good electron acceptor, while a high nucleophilicity index indicates a good electron donor. For indazole derivatives being investigated for biological activity, these indices are predictive of their reactivity towards biological macromolecules.

A 2024 study on a series of 26 newly synthesized 3-carboxamide indazole derivatives utilized DFT calculations to determine their HOMO-LUMO energy gaps, which are inversely related to their reactivity. nih.gov A smaller energy gap generally implies higher reactivity. The study revealed that certain substitutions on the indazole ring could significantly alter these energy gaps, thereby tuning the electrophilicity and nucleophilicity of the molecules. nih.gov

For 3-Iodo-1H-indazole-7-carbaldehyde , the presence of the electron-withdrawing carbaldehyde group, in conjunction with the iodo substituent, would likely result in a relatively low-lying LUMO. This would translate to a higher electrophilicity index, making the compound a potential target for nucleophilic attack by amino acid residues in an enzyme's active site. Conversely, the nucleophilicity would be influenced by the energy of the HOMO, which is associated with the lone pairs on the nitrogen atoms of the indazole ring.

Table 1: Calculated Electronic Properties of Representative Indazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Indazole Derivative 8a | -6.36687 | -3.59964 | 2.76723 |

| Indazole Derivative 8c | -5.08923 | -1.32435 | 3.76488 |

| Indazole Derivative 8s | -6.67332 | -2.42568 | 4.24764 |

| Indazole Derivative 8u | -6.8823 | -2.45457 | 4.42773 |

| Indazole Derivative 8x | -4.24305 | -1.00143 | 3.24162 |

Data sourced from a 2024 DFT study on novel indazole derivatives, illustrating the range of electronic properties achievable through substitution. nih.gov

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools to visualize and understand the dynamic behavior of molecules and their interactions with biological targets at an atomic level.

Molecular Docking Applications for Chemical Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand, such as 3-Iodo-1H-indazole-7-carbaldehyde , to a protein target.

Numerous studies have employed molecular docking to investigate the interactions of indazole derivatives with various biological targets. For instance, in a recent study, a series of novel indazole derivatives were docked into the active site of a renal cancer-related protein (PDB: 6FEW). nih.gov The results revealed that specific derivatives formed key hydrogen bonding and hydrophobic interactions with amino acid residues in the protein's binding pocket, explaining their observed biological activity. nih.gov The study highlighted that compounds with higher binding energies were considered more potent. nih.gov

For 3-Iodo-1H-indazole-7-carbaldehyde , a docking study would likely show the carbaldehyde group participating in hydrogen bonding with polar residues, while the indazole ring and the iodo-substituent could engage in hydrophobic and halogen bonding interactions, respectively. Halogen bonds, though weaker than hydrogen bonds, are increasingly recognized as important in ligand-protein interactions.

Table 2: Molecular Docking Results of Representative Indazole Derivatives with a Renal Cancer-Related Protein (PDB: 6FEW)

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Indazole Derivative 8v | -9.2 |

| Indazole Derivative 8w | -9.1 |

| Indazole Derivative 8y | -9.1 |

| Indazole Derivative 8t | -8.8 |

| Indazole Derivative 8z | -8.7 |

Data from a 2024 molecular docking study on novel indazole derivatives, showing the predicted binding affinities. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed picture of the conformational changes and flexibility of a molecule over time. For a ligand like 3-Iodo-1H-indazole-7-carbaldehyde , MD simulations can be used to study its conformational preferences in different environments (e.g., in solution or within a protein's active site) and to assess the stability of the ligand-protein complex predicted by molecular docking.

Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Attribute Correlation and Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method that aims to correlate the structural or physicochemical properties of a series of compounds with their observed properties, such as biological activity, toxicity, or pharmacokinetic parameters. nih.gov These models are typically developed using a set of known compounds (a training set) and then used to predict the properties of new, untested compounds.

In the context of indazole derivatives, QSPR studies can be employed to identify the key molecular descriptors that govern a particular property. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). A QSPR analysis on a series of butane (B89635) derivatives, for example, demonstrated strong correlations between topological indices and physicochemical properties like heavy atomic count and complexity. researchgate.netresearchgate.net

Methodological Advancements and Green Chemistry Approaches in Indazole Synthesis

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. researchgate.netresearchgate.net These benefits include dramatically reduced reaction times, improved product yields, enhanced purity, and modified selectivity. researchgate.netresearchgate.net The functionalization of indazoles under microwave irradiation has garnered considerable interest, proving to be an efficient route for producing a variety of derivatives. chim.it

While a specific MAOS protocol for the direct synthesis of 3-Iodo-1H-indazole-7-carbaldehyde is not extensively documented, the principles of MAOS can be applied to key synthetic steps. For instance, the iodination of an indazole precursor, a crucial step in the synthesis of the target molecule, can be significantly accelerated. Traditional methods for the iodination of indazoles often involve prolonged reaction times. rsc.org By employing microwave heating, it is conceivable that the reaction of 1H-indazole-7-carbaldehyde with an iodine source could be completed in minutes rather than hours.

One reported method for the synthesis of indazoles involves the condensation of phenyl hydrazine (B178648) derivatives with substituted salicylaldehydes followed by intramolecular cyclization. rsc.org Microwave irradiation has been successfully used in this type of reaction, leading to moderate to high yields of indazoles in a significantly shorter time frame. rsc.org

Table 1: Comparison of Conventional and Microwave-Assisted Indazole Synthesis

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | Several hours | Moderate | nih.gov |

| Microwave-Assisted | A few minutes | Good to excellent | nih.govbiosynth.com |

This table illustrates the general advantages of MAOS in indazole synthesis based on available literature.

Furthermore, MAOS can be particularly beneficial for cross-coupling reactions, which are often employed in the functionalization of the indazole core. chim.it The application of controlled microwave heating can lead to better yields and increased efficiency in such transformations. chim.it

Flow Chemistry Techniques

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. nih.gov This technology is particularly well-suited for the synthesis of pharmaceutically relevant molecules like indazole derivatives. nih.gov

The synthesis of various heterocyclic compounds, including oxadiazoles, has been successfully demonstrated using flow chemistry, often incorporating in-line purification techniques. thieme-connect.com Such a setup for the synthesis of 3-Iodo-1H-indazole-7-carbaldehyde would involve pumping the starting materials through heated reactor coils or packed-bed reactors containing the necessary reagents and catalysts. thieme-connect.com

Table 2: Potential Advantages of Flow Synthesis for 3-Iodo-1H-indazole-7-carbaldehyde

| Feature | Benefit |

| Enhanced Safety | Better control over reaction parameters, minimizing risks associated with exothermic reactions or hazardous reagents. |

| Improved Reproducibility | Consistent product quality due to precise control of temperature, pressure, and stoichiometry. |

| Scalability | Straightforward to scale up production by running the system for longer or by using parallel reactors. |

| Process Intensification | Integration of multiple reaction and purification steps into a single continuous operation. |

Catalyst Design and Immobilization Strategies

Catalysis plays a pivotal role in the synthesis of indazoles, with transition-metal catalysts being particularly effective in enhancing efficiency and selectivity. chemimpex.comnih.gov The design of novel catalysts and their immobilization on solid supports are key areas of research aimed at developing more sustainable chemical processes. researchgate.net

For the synthesis of 3-Iodo-1H-indazole-7-carbaldehyde, catalyst design could focus on several key transformations. For instance, if a cross-coupling reaction is employed to introduce the iodo group or the carbaldehyde function, the choice of the palladium catalyst and its ligands is crucial for achieving high yields and selectivity. mdpi.com

Immobilizing catalysts on solid supports offers significant advantages, including easy separation of the catalyst from the reaction mixture, the potential for catalyst recycling, and the suitability for use in continuous flow systems. researchgate.net For example, a palladium catalyst could be immobilized on magnetic nanoparticles, allowing for its simple recovery using an external magnet. This approach has been shown to be effective in Suzuki-Miyaura cross-coupling reactions, which are relevant to the functionalization of halogenated indazoles. nih.gov

The development of air-stable and reusable catalysts is another important aspect of green chemistry. Novel cobalt(III) catalysts have been developed for the synthesis of N-aryl-2H-indazoles through C-H bond functionalization, offering a cost-effective and operationally simple route. mdpi.com

Sustainable Reagents and Solvent Systems

The principles of green chemistry encourage the use of sustainable reagents and environmentally benign solvent systems. chemimpex.com In the context of synthesizing 3-Iodo-1H-indazole-7-carbaldehyde, this can be achieved in several ways.

The choice of the iodinating agent is a key consideration. While molecular iodine (I₂) is a common reagent, its use often requires an oxidizing agent. researchgate.net Greener alternatives include the use of potassium iodide with an environmentally friendly oxidant like hydrogen peroxide, or electrochemical methods that generate the iodinating species in situ, thereby avoiding the use of harsh chemical oxidants. researchgate.netgoogle.com

Regarding solvents, many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of safer alternatives such as water, ethanol (B145695), or ionic liquids. For instance, the synthesis of 2H-indazoles has been reported in polyethylene (B3416737) glycol (PEG 300), a green solvent, using copper(I) oxide nanoparticles as a catalyst under ligand-free conditions. Another approach involves using a grinding protocol with ethanol as a solvent and a mild acid like ammonium (B1175870) chloride, which is an environmentally friendly method for synthesizing 1-H-indazoles. The use of ultrasound irradiation in conjunction with a green catalyst and a solvent like DMSO has also been shown to be an efficient method for indazole synthesis. researchgate.net

Table 3: Examples of Greener Solvents in Heterocyclic Synthesis

| Solvent | Application | Reference |

| Water | Iodination of pyrazoles | google.com |

| Ethanol | Synthesis of 1-H-indazoles | |

| Polyethylene Glycol (PEG) | Synthesis of 2H-indazoles | |

| Dimethyl Sulfoxide (B87167) (DMSO) | Ultrasound-assisted indazole synthesis |

By integrating these methodological advancements, the synthesis of 3-Iodo-1H-indazole-7-carbaldehyde can be made more efficient, safer, and environmentally sustainable, aligning with the core principles of green chemistry.

Conclusion and Future Research Directions

Current Challenges in 3-Iodo-1H-indazole-7-carbaldehyde Chemistry

While a powerful synthetic intermediate, the chemistry of 3-Iodo-1H-indazole-7-carbaldehyde is not without its difficulties. A primary challenge lies in the selective functionalization of the indazole ring. Direct C3-functionalization of indazoles can be difficult compared to reactions at the more nucleophilic nitrogen positions. pnrjournal.com

Key challenges include:

Synthesis and Regioselectivity: The synthesis of polysubstituted indazoles often requires multi-step procedures. Achieving specific substitution patterns, such as the 3-iodo-7-carbaldehyde arrangement, can be complex and may suffer from moderate yields or the formation of undesired isomers. For instance, direct formylation at the C3 position of an indazole ring using methods like the Vilsmeier-Haack reaction is generally ineffective. nih.govrsc.org This necessitates alternative, often more complex, multi-step synthetic routes. nih.govnih.gov

Orthogonal Reactivity: A significant challenge is the selective manipulation of one reactive group (the C3-iodo or C7-aldehyde) while leaving the other untouched. The reaction conditions required for modifying the aldehyde (e.g., reductive amination, oxidation, or olefination) could potentially interfere with the sensitive carbon-iodine bond or the N-H bond of the indazole ring, and vice-versa.

Ring Stability: Certain reaction conditions, particularly those involving strong bases for deprotonation at C3, can lead to the undesired opening of the pyrazole (B372694) ring, complicating synthetic efforts. nih.gov

Emerging Synthetic Strategies and Methodologies

To overcome these challenges, researchers are developing more sophisticated and efficient synthetic methods for preparing functionalized indazoles.

Ring Formation via Cyclization: Modern strategies often involve the construction of the indazole ring from acyclic precursors. One notable method is the nitrosation of substituted indoles. A procedure starting from the corresponding indole (B1671886) can be optimized to produce 1H-indazole-3-carboxaldehydes in high yields by carefully controlling reaction conditions to minimize side reactions. nih.govrsc.orgrsc.org Other advanced methods include copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones and palladium-catalyzed oxidative benzannulation of pyrazoles. nih.gov

C-H Functionalization: Direct C-H functionalization is a powerful, modern tool for streamlining synthesis. The use of 1H-indazole N-oxides has emerged as a particularly effective strategy for the selective introduction of various functional groups at the C3 position. thieme-connect.comnih.gov Electrochemical methods for generating these N-oxides and performing subsequent C-H functionalizations are also gaining traction, offering a green and highly versatile approach. nih.govresearchgate.net

Flow Chemistry and Photoredox Catalysis: The application of flow chemistry can provide better control over reaction parameters (temperature, pressure, reaction time), which is crucial for managing reactive intermediates and improving yields and safety. Merging copper catalysis with photoredox catalysis has also shown promise for C-N cross-coupling reactions, a strategy that could potentially be adapted for indazole synthesis and functionalization. organic-chemistry.org

Untapped Reactivity Pathways for Diversification

The dual functionality of 3-Iodo-1H-indazole-7-carbaldehyde offers numerous opportunities for chemical diversification that remain to be fully explored.

Advanced Cross-Coupling Reactions: The C3-iodo group is a prime handle for a wide array of palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). While the concept is established, applying a broader range of coupling partners—such as complex heterocyclic boronic acids, terminal alkynes with sensitive functional groups, and diverse amines—could rapidly generate large libraries of novel compounds.

Multicomponent Reactions (MCRs): The aldehyde at the C7 position is an ideal entry point for MCRs. Reactions like the Ugi or Passerini reaction could be employed to introduce multiple points of diversity in a single, efficient step, building complex molecular scaffolds directly onto the indazole core.

Sequential and Domino Reactions: A promising avenue is the development of one-pot, sequential reactions that first target one functional group and then the other. For example, a Sonogashira coupling at the C3-iodo position could be followed by a condensation reaction at the C7-aldehyde without intermediate purification, streamlining the synthesis of complex, polycyclic systems.

Potential for Novel Indazole-Based Chemical Entities

The strategic functionalization of 3-Iodo-1H-indazole-7-carbaldehyde opens the door to creating novel chemical entities with significant potential in various fields, particularly in medicinal chemistry. The indazole nucleus is a core component of numerous FDA-approved drugs, including several kinase inhibitors used in oncology. nih.govpnrjournal.com

Kinase Inhibitors: By using the C3-iodo position for coupling with various aryl or heteroaryl fragments and modifying the C7-aldehyde into different functional groups (amines, amides, oximes), novel derivatives can be designed as inhibitors for protein kinases like VEGFR-2, Aurora kinases, or ALK. nih.govnih.gov

Anti-infective and Anti-inflammatory Agents: The indazole scaffold is known to possess a wide spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. nih.govresearchgate.netderpharmachemica.com New derivatives could be synthesized and screened for these activities. For instance, novel indazole-containing compounds have recently shown potent activity against the influenza virus. nih.gov

Materials Science: Beyond medicine, functionalized indazoles have potential as precursors for organic light-emitting diodes (OLEDs) and other advanced materials. nih.govresearchgate.net The rigid, aromatic structure of the indazole core, combined with the ability to tune its electronic properties through substitution at the C3 and C7 positions, makes it an attractive candidate for such applications.

The continued exploration of the chemistry surrounding 3-Iodo-1H-indazole-7-carbaldehyde is set to provide a rich source of novel molecules with diverse structures and functions, promising future innovations in both medicine and materials science.

Q & A

Basic: What are the common synthetic routes for preparing 3-Iodo-1H-indazole-7-carbaldehyde?

Methodological Answer:

The synthesis of 3-Iodo-1H-indazole-7-carbaldehyde typically involves palladium- or copper-catalyzed reactions. A general approach starts with indole derivatives, which undergo nitrosation followed by cyclization to form the indazole core. Subsequent iodination at the 3-position can be achieved using iodine sources (e.g., N-iodosuccinimide) under controlled conditions . For the 7-carbaldehyde group, formylation via Vilsmeier-Haack or directed ortho-metalation strategies may be employed. Key challenges include regioselectivity during iodination and stability of the aldehyde group under reaction conditions.

Advanced: How can regioselective iodination at the 3-position be optimized in indazole derivatives?

Methodological Answer:

Regioselective iodination requires careful control of reaction parameters:

- Catalyst selection: Pd(OAc)₂ or CuI in combination with ligands (e.g., phenanthroline) can direct iodination .

- Solvent and temperature: Polar aprotic solvents (DMF, DMSO) at 60–80°C enhance selectivity .

- Substrate pre-functionalization: Electron-donating groups at specific positions can direct iodination via steric or electronic effects. Computational modeling (e.g., DFT) may predict reactive sites .

Validation via HPLC and LC-MS is critical to confirm regiochemical outcomes .

Basic: What spectroscopic techniques are recommended for characterizing 3-Iodo-1H-indazole-7-carbaldehyde?

Methodological Answer:

- NMR: ¹H/¹³C NMR to confirm the indazole scaffold and iodination position. ¹H NMR typically shows a singlet for the aldehyde proton (~10 ppm) and aromatic protons (7–8 ppm) .

- X-ray crystallography: For unambiguous structural confirmation, SHELX software is widely used for small-molecule refinement .

- Mass spectrometry: High-resolution MS (HRMS) to verify molecular weight (expected: ~273.0 g/mol) and isotopic patterns from iodine .

Advanced: How can computational chemistry aid in predicting reactivity and electronic properties?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) can:

- Map electrostatic potential surfaces to predict electrophilic/nucleophilic sites .

- Simulate UV-Vis spectra for comparison with experimental data.

- Optimize transition states for iodination or formylation steps.

Software like Gaussian or ORCA is recommended, with validation against crystallographic data .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE): Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation of aerosols.

- Storage: Protect from light at 2–8°C in airtight containers .

- Waste disposal: Follow institutional guidelines for halogenated organic waste.

Advanced: How to resolve contradictions in reported yields across synthesis protocols?

Methodological Answer:

- Variable analysis: Systematically test parameters (catalyst loading, solvent purity, reaction time) using Design of Experiments (DoE) frameworks.

- Byproduct identification: LC-MS or GC-MS to detect intermediates or degradation products .

- Reproducibility checks: Cross-validate results under inert atmospheres (argon/glovebox) to rule out oxygen/moisture interference .

Basic: What purification methods are effective for isolating 3-Iodo-1H-indazole-7-carbaldehyde?

Methodological Answer:

- Column chromatography: Silica gel with gradients of ethyl acetate/hexane (1:4 to 1:2) .

- Recrystallization: Use DCM/hexane mixtures to improve crystalline purity.

- HPLC: Preparative reverse-phase HPLC (C18 column, acetonitrile/water) for high-purity isolates (>98%) .

Advanced: What strategies mitigate decomposition during storage?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.